molecular formula C8H10N4O2 B15345297 9-propan-2-yl-3H-purine-2,6-dione CAS No. 7464-92-8

9-propan-2-yl-3H-purine-2,6-dione

Cat. No.: B15345297
CAS No.: 7464-92-8
M. Wt: 194.19 g/mol
InChI Key: NRUPICKXZJJQKQ-UHFFFAOYSA-N
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Description

9-propan-2-yl-3H-purine-2,6-dione, also known as isopropylxanthine, is a purine derivative with the molecular formula C8H10N4O2. This compound is part of the xanthine family, which includes well-known compounds such as caffeine and theobromine. It is characterized by its unique structure, which includes a purine ring system substituted with an isopropyl group at the 9-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-propan-2-yl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method is the reaction of xanthine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-propan-2-yl-3H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The isopropyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like alkyl halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the purine ring, while substitution reactions can introduce various functional groups at the 9-position.

Scientific Research Applications

9-propan-2-yl-3H-purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammation.

    Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 9-propan-2-yl-3H-purine-2,6-dione involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. By inhibiting PDEs, the compound can modulate the levels of cyclic nucleotides, leading to various physiological effects. Additionally, it may interact with adenosine receptors, influencing neurotransmission and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known stimulant that also belongs to the xanthine family.

    Theobromine: Found in chocolate, it has similar stimulant properties but is less potent than caffeine.

    Theophylline: Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Uniqueness

9-propan-2-yl-3H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theobromine, it has a different profile of enzyme inhibition and receptor interaction, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

7464-92-8

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

9-propan-2-yl-3H-purine-2,6-dione

InChI

InChI=1S/C8H10N4O2/c1-4(2)12-3-9-5-6(12)10-8(14)11-7(5)13/h3-4H,1-2H3,(H2,10,11,13,14)

InChI Key

NRUPICKXZJJQKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C1NC(=O)NC2=O

Origin of Product

United States

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